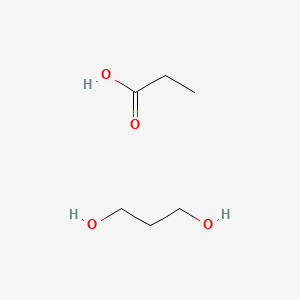

Propane-1,3-diol;propanoic acid

CAS No.: 155299-59-5

Cat. No.: VC20585654

Molecular Formula: C6H14O4

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155299-59-5 |

|---|---|

| Molecular Formula | C6H14O4 |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | propane-1,3-diol;propanoic acid |

| Standard InChI | InChI=1S/C3H6O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H2,1H3,(H,4,5);4-5H,1-3H2 |

| Standard InChI Key | AUENZJJKBZPHPM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)O.C(CO)CO |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Propane-1,3-diol; propanoic acid is a 1:1 adduct of propane-1,3-diol (HOCH₂CH₂CH₂OH) and propanoic acid (CH₂CH₂COOH). The IUPAC name, propane-1,3-diol; propanoic acid, reflects this stoichiometry . The SMILES notation CCC(=O)O.C(CO)CO confirms the presence of a three-carbon diol backbone and a propanoic acid moiety. Hydrogen bonding between the diol’s hydroxyl groups and the acid’s carboxyl group stabilizes the complex, contributing to its high boiling point and hygroscopicity.

Physicochemical Properties

Key properties include:

-

Solubility: Miscible with water, alcohols, and ethers; sparingly soluble in nonpolar solvents

-

Thermal stability: Decomposes at temperatures exceeding 200°C, with minimal byproduct formation under standard conditions

-

Acid-base behavior: The carboxylic acid group (pKa ≈ 4.8) confers mild acidity, while the diol’s hydroxyl groups (pKa ≈ 15–16) participate in hydrogen bonding .

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the diol’s –CH₂OH groups resonate at δ 3.5–3.7 ppm, while the acid’s methylene and carbonyl protons appear at δ 2.3–2.5 ppm and δ 12.1 ppm, respectively .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis involves a two-step process:

-

Hydrolysis of acrolein: Acrolein (CH₂=CHCHO) undergoes hydrolysis under weakly acidic conditions to form 3-hydroxypropanal .

-

Catalytic hydrogenation: 3-hydroxypropanal is hydrogenated using Raney nickel or supported nickel catalysts at 110–150°C and 2–4 MPa :

The diol is then combined with propanoic acid via acid-catalyzed esterification.

Yield and Economic Considerations

Current methods achieve ≈45% yield due to side reactions during hydrolysis . Alternative approaches, such as ethylene oxide hydroformylation, offer higher yields (92%) but require costly rhodium catalysts and excess solvent, limiting scalability .

Applications in Industry and Biomedicine

Industrial Uses

-

Polymers: Serves as a monomer for polyesters and polyurethanes, leveraging its dual reactivity .

-

E-liquids: As a propylene glycol substitute, it enhances nicotine delivery in electronic cigarettes by stabilizing the free-base form and reducing thermal degradation .

-

Solvents: Miscibility with polar and nonpolar substances makes it effective in coatings and adhesives.

Biomedical Relevance

-

Drug formulations: Its low toxicity (LD₅₀ > 2000 mg/kg in rats) and biocompatibility support use in topical and oral pharmaceuticals .

-

Antimicrobial activity: Preliminary studies suggest the propanoic acid moiety inhibits bacterial growth, though mechanistic details remain under investigation.

Comparative Analysis with Structural Analogs

The table below contrasts propane-1,3-diol; propanoic acid with related compounds:

This compound’s dual functionality distinguishes it from analogs, enabling simultaneous participation in esterification and hydrogen-bonding interactions .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily releasing water and carbon dioxide . In contrast, propylene glycol degrades at 188°C, producing acrolein and formaldehyde . The superior thermal profile of propane-1,3-diol; propanoic acid makes it suitable for high-temperature applications, such as polymer processing .

Future Directions and Challenges

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume